molecular formula C10H12O B13973910 Decatetraenal

Decatetraenal

Cat. No.: B13973910
M. Wt: 148.20 g/mol
InChI Key: ADCGETJXLJQTBY-UHFFFAOYSA-N
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Description

It is characterized by its yellow crystalline solid form and is primarily used in organic synthesis . This compound is notable for its conjugated system of double bonds, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decatetraenal can be synthesized through various organic reactions, including aldol condensation. This reaction involves the combination of smaller aldehydes or ketones in the presence of a base to form a larger aldehyde with conjugated double bonds . The reaction conditions typically include a basic catalyst and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful selection of raw materials and optimization of reaction conditions to maximize yield and purity. The compound is often stored in amber vials at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Decatetraenal undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to its corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: this compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various catalysts, depending on the specific substitution reaction.

Major Products Formed

    Oxidation: Decatetraenoic acid.

    Reduction: Decatetraenol.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Decatetraenal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of conjugated systems.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: This compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism by which decatetraenal exerts its effects involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, including the formation of reactive intermediates that participate in further reactions. The pathways involved often depend on the specific reaction conditions and the presence of catalysts or other reagents.

Comparison with Similar Compounds

Similar Compounds

    Hexadienal: A shorter-chain aldehyde with similar conjugated double bonds.

    Octatrienal: Another aldehyde with a similar structure but fewer double bonds.

Uniqueness of Decatetraenal

This compound is unique due to its longer chain length and the presence of multiple conjugated double bonds, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

deca-2,4,6,8-tetraenal

InChI

InChI=1S/C10H12O/c1-2-3-4-5-6-7-8-9-10-11/h2-10H,1H3

InChI Key

ADCGETJXLJQTBY-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC=CC=CC=O

Origin of Product

United States

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